tert-Butyl(4-iodobutoxy)dimethylsilane
Overview
Description
tert-Butyl(4-iodobutoxy)dimethylsilane: is an organic compound with the molecular formula (CH₃)₃CSi(CH₃)₂O(CH₂)₄I. It is an iodoorganosilane, which means it contains both iodine and silicon atoms in its structure. This compound is used as a reagent in organic synthesis and has applications in the production of high molecular weight polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl(4-iodobutoxy)dimethylsilane can be synthesized from tert-butyl(chloro)dimethylsilane. The synthesis involves the substitution of the chlorine atom with an iodine atom through a reaction with sodium iodide in the presence of a suitable solvent .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The reaction is carried out in large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(4-iodobutoxy)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Sodium Iodide: Used in the synthesis of the compound.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the products are typically complex organic molecules with various functional groups .
Scientific Research Applications
Chemistry: tert-Butyl(4-iodobutoxy)dimethylsilane is used as a reagent in the multi-step synthesis of complex organic molecules, including spermine synthon and decanucleotide-spermine conjugates .
Biology and Medicine: This compound has been shown to be a potent inhibitor of viral replication, including paramyxoviridae and pneumoviruses. It forms hydrogen bonds with key amino acids in the virus polymerase active site, inhibiting the replication process .
Industry: In the industrial sector, this compound is used as a monomer in the production of high molecular weight polymers .
Mechanism of Action
The mechanism by which tert-Butyl(4-iodobutoxy)dimethylsilane exerts its effects involves the formation of hydrogen bonds with key amino acids in the active site of viral polymerases. This interaction inhibits the replication of viruses, making it a potent antiviral agent .
Comparison with Similar Compounds
tert-Butyl(chloro)dimethylsilane: A precursor in the synthesis of tert-Butyl(4-iodobutoxy)dimethylsilane.
tert-Butyl(4-bromobutoxy)dimethylsilane: Similar structure but contains a bromine atom instead of iodine.
tert-Butyl(4-fluorobutoxy)dimethylsilane: Similar structure but contains a fluorine atom instead of iodine.
Uniqueness: this compound is unique due to its iodine atom, which imparts specific reactivity and properties that are different from its bromine and fluorine analogs. The iodine atom allows it to participate in specific cross-coupling reactions that are not as efficient with bromine or fluorine analogs .
Biological Activity
Introduction
tert-Butyl(4-iodobutoxy)dimethylsilane (CAS No. 92511-12-1) is an organosilicon compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This article discusses the biological activity of this compound, focusing on its metabolic stability, synthetic applications, and relevance in drug development.
The molecular formula of this compound is CHIOSi, with a molecular weight of 314.28 g/mol. The compound features a tert-butyl group, an iodobutoxy moiety, and two dimethylsilyl groups, which contribute to its unique chemical behavior.
Structural Information
Property | Value |
---|---|
Molecular Formula | CHIOSi |
Molecular Weight | 314.28 g/mol |
Density | 1.214 g/mL at 25 °C |
SMILES | CC(C)(C)Si(C)OCCCCI |
InChI Key | INGJYKISFRSCQV-UHFFFAOYSA-N |
Metabolic Stability
Research indicates that compounds containing the tert-butyl group often exhibit variable metabolic stability. A study highlighted that the replacement of the tert-butyl group with more metabolically stable groups, like trifluoromethylcyclopropyl, significantly enhances metabolic stability in vitro and in vivo . This suggests that while this compound may have certain desirable properties, its metabolic profile could be improved by structural modifications.
Synthetic Applications
This compound is primarily used as a reagent in organic synthesis. It has been employed in the preparation of various compounds, including spermine synthons and decanucleotide-spermine conjugates . The ability to introduce iodine into organic molecules makes it a valuable intermediate in the synthesis of biologically active compounds.
Case Studies
- Synthesis of Ferrocenyl Compounds : The compound has been utilized in synthesizing ferrocenyl methacrylates through controlled radical polymerization techniques. This highlights its role in producing materials with potential electrochemical properties .
- Drug Development : In studies involving drug metabolism, the compound was assessed for its biotransformation in rat and human liver microsomes. These studies are crucial for understanding how modifications to the structure can influence pharmacokinetics and toxicity profiles .
- Chiral Ionic-Liquid-Supported Ligands : The compound has been integral in synthesizing chiral ligands that are significant in catalysis and asymmetric synthesis . This application underscores its versatility beyond simple organic synthesis.
Research Findings
Recent studies have focused on optimizing the synthesis processes involving this compound to enhance yield and purity. For instance, a notable experiment achieved an 87% yield using specific reaction conditions involving sodium hydride and tetrahydrofuran .
Table: Summary of Research Findings
Properties
IUPAC Name |
tert-butyl-(4-iodobutoxy)-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23IOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGJYKISFRSCQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23IOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401223 | |
Record name | tert-Butyl(4-iodobutoxy)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92511-12-1 | |
Record name | tert-Butyl(4-iodobutoxy)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl(4-iodobutoxy)dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.